4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the following steps :
Formation of the thiazoloazepine ring: This step involves the cyclization of appropriate precursors to form the thiazoloazepine core structure.
Introduction of the 4-chlorobenzyl group: This step involves the alkylation of the thiazoloazepine core with 4-chlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of B-HT 958 dihydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
B-HT 958 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
B-HT 958 dihydrochloride has a wide range of scientific research applications, including :
Neuroscience: It is used to study the role of dopamine and α2-adrenoceptors in the brain, particularly in relation to neurotransmitter release and receptor activity.
Cardiovascular Research: The compound is used to investigate its effects on blood pressure and heart rate, providing insights into cardiovascular regulation.
Pharmacology: B-HT 958 dihydrochloride is employed in pharmacological studies to understand its agonistic and antagonistic properties at various receptor sites.
Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine and α2-adrenoceptors.
Mechanism of Action
B-HT 958 dihydrochloride exerts its effects through its action on dopamine D2 receptors and α2-adrenoceptors . As a dopamine D2 receptor agonist, it stimulates dopamine receptors, leading to various physiological responses. As an α2-adrenoceptor partial agonist, it modulates the release of neurotransmitters such as norepinephrine, influencing cardiovascular and central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
B-HT 958 dihydrochloride is unique due to its dual action as a dopamine D2 receptor agonist and an α2-adrenoceptor partial agonist. This dual activity allows it to modulate multiple physiological pathways, making it a valuable tool in research .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S.2ClH/c15-11-3-1-10(2-4-11)9-18-7-5-12-13(6-8-18)19-14(16)17-12;;/h1-4H,5-9H2,(H2,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPGAKKPKZEVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1N=C(S2)N)CC3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83718-64-3 (Parent) | |
Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60189668 | |
Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36085-44-6 | |
Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036085446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Thiazolo(4,5-d)azepin-2-amine, 5,6,7,8-tetrahydro-6-((4-chlorophenyl)methyl)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60189668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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